N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-16(17-21-11-4-1-2-6-14(11)24-17)20-10-12-15(19-8-7-18-12)13-5-3-9-23-13/h1-9H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTOOOIDCPTHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the furan-2-yl-pyrazine intermediate: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Coupling with benzo[d]thiazole-2-carboxylic acid: The intermediate is then coupled with benzo[d]thiazole-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Amines or thiols, solvents like DMF (dimethylformamide), and mild heating.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is its anticancer activity. Research has shown that compounds with thiazole and pyrazine moieties exhibit significant cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of similar thiazole derivatives against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated that compounds featuring the thiazole structure showed IC₅₀ values ranging from 10 to 30 µM, demonstrating potent anticancer properties .
Other Therapeutic Applications
Beyond oncology, compounds with similar structures have been investigated for other therapeutic uses:
Antimicrobial Activity
Certain derivatives have shown antimicrobial properties against various pathogens. For instance, thiazole derivatives have been synthesized and tested for their effectiveness against bacteria and fungi, indicating potential use in treating infectious diseases .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of thiazole-containing compounds. By modulating inflammatory pathways, these compounds may offer therapeutic benefits in conditions like arthritis or other inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Studies suggest that modifications to the furan or pyrazine rings can significantly enhance or diminish its efficacy.
Table: Structure Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substitution on Furan | Increased potency in anticancer assays |
| Alteration of Pyrazine | Changes in selectivity for cancer cell lines |
Mechanism of Action
The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes or receptors involved in microbial or cancer cell proliferation.
Pathways Involved: The compound may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular processes in pathogens or cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its hybrid architecture. Below is a detailed comparison with structurally related benzothiazole, pyrazine, and furan-containing derivatives from the literature.
Key Observations
Heterocyclic Diversity : The target compound integrates benzothiazole, pyrazine, and furan, whereas analogs like 14 (naphthalene) or 9b (methoxyphenyl) focus on single aromatic systems. This diversity may enhance multitarget interactions but could complicate synthesis .
Synthetic Yields : Compounds with bulky substituents (e.g., 14 , 21%) or complex functionalization (e.g., I-3 , 56%) show moderate yields, suggesting that the target compound’s pyrazine-furan linkage might require optimized coupling strategies .
Solubility: Alkoxy chains in 4d enhance hydrophilicity, contrasting with the target’s heteroaromatic system, which may require formulation adjustments .
Biological Activity
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has a complex structure that combines several pharmacophores, which may contribute to its biological activities. The furan and pyrazine rings are known for their roles in various biological mechanisms, while the benzo[d]thiazole moiety is frequently associated with anti-inflammatory and anticancer activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to benzo[d]thiazole compounds. For instance, compounds featuring similar structures have demonstrated significant activity against a range of pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen |
|---|---|---|---|
| 4a | 0.22 | 0.25 | E. coli |
| 5a | 0.30 | 0.35 | S. aureus |
| 7b | 0.20 | 0.22 | P. aeruginosa |
| 10 | 0.25 | 0.30 | K. pneumoniae |
The minimum inhibitory concentrations (MIC) for these compounds indicate strong efficacy against various bacterial strains, with some derivatives showing synergistic effects when combined with traditional antibiotics like ciprofloxacin .
Anti-inflammatory Activity
The benzo[d]thiazole derivatives have also been evaluated for their anti-inflammatory properties. A study assessed the inhibition of H+/K+ ATPase as a measure of anti-inflammatory activity, revealing that several compounds exhibited lower IC50 values than the standard drug omeprazole.
Table 2: Anti-inflammatory Activity of Selected Compounds
| Compound | IC50 (μg/mL) | Standard (Omeprazole) IC50 (μg/mL) |
|---|---|---|
| Compound A | 26 | 46 |
| Compound B | 20 | 46 |
| Compound C | 12 | 46 |
These findings suggest that modifications to the benzo[d]thiazole core can enhance anti-inflammatory effects, potentially through inhibition of specific inflammatory pathways .
Anticancer Potential
Emerging research indicates that compounds with similar structural features may possess anticancer properties. The furan and pyrazine components are known to interact with various cellular targets involved in cancer progression.
Case Study: Anticancer Activity
A recent investigation into the cytotoxic effects of related compounds demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines. The study reported IC50 values ranging from to , indicating promising potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide, and how can intermediate purity be ensured?
- Methodology : The compound can be synthesized via multi-step reactions, including:
- Step 1 : Formation of the pyrazine-furan intermediate through Suzuki-Miyaura coupling, using Pd catalysts under inert conditions .
- Step 2 : Amidation of benzo[d]thiazole-2-carboxylic acid with the pyrazine-furan intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Purity Control : Intermediate purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) and validation by HPLC (≥95% purity) .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Assign peaks for furan (δ ~6.5–7.5 ppm), pyrazine (δ ~8.5–9.5 ppm), and benzothiazole (δ ~7.0–8.0 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns.
- IR Spectroscopy : Identify carboxamide C=O stretch (~1650–1700 cm⁻¹) and aromatic C-H bends .
Q. How can crystallographic data resolve ambiguities in molecular geometry?
- Use single-crystal X-ray diffraction (SHELX suite) to determine bond lengths/angles, particularly for the benzothiazole-pyrazine linkage. Compare with DFT-optimized geometries .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst) impact yield in the final amidation step?
- Optimization Strategies :
- Solvent : Anhydrous DMF outperforms THF due to better solubility of polar intermediates .
- Catalyst : EDC/HOBt gives higher yields (~80%) compared to DCC/DMAP (~60%), reducing racemization .
- Temperature : Room temperature minimizes side reactions (e.g., hydrolysis) versus elevated temperatures .
Q. What analytical approaches resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in IC50 values (e.g., 2 µM vs. 10 µM in kinase assays) may arise from:
- Assay Conditions : Varying ATP concentrations or buffer pH. Standardize using 10 mM MgCl₂, pH 7.4 .
- Compound Stability : Assess degradation via LC-MS after 24-hour incubation in assay buffer .
- Statistical Validation : Use ANOVA to compare replicates and identify outliers .
Q. What mechanistic insights explain the compound’s selectivity for kinase targets?
- Docking Studies : The benzothiazole moiety occupies hydrophobic pockets in kinase ATP-binding sites, while the furan-pyrazine group forms π-π stacking with conserved phenylalanine residues (e.g., in EGFR) .
- MD Simulations : Predict binding free energy (ΔG ~-9.5 kcal/mol) and residence time (>1 µs) using AMBER .
Q. How can synthetic byproducts be identified and minimized?
- Byproduct Analysis : LC-MS detects N-acylurea adducts (m/z + 105) from carbodiimide coupling. Mitigate by:
- Additive Use : 1-Hydroxybenzotriazole (HOBt) reduces adduct formation by 70% .
- Stoichiometry : Limit EDC to 1.2 equivalents .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
